Superior Potency Against Gram-Positive Respiratory Pathogens: MIC90 Comparison
Gemifloxacin demonstrates significantly greater in vitro potency against key respiratory pathogens, particularly Streptococcus pneumoniae, compared to other marketed fluoroquinolones. A North American surveillance study of over 4,000 clinical isolates (1997-1999) established gemifloxacin's superior activity [1]. Against all S. pneumoniae isolates, the MIC90 for gemifloxacin was 0.016 mg/L, which was 16- to 64-fold more potent than ciprofloxacin, levofloxacin, and ofloxacin [1]. This enhanced potency was also maintained against drug-resistant subpopulations, including penicillin-resistant, macrolide-resistant, and ciprofloxacin-non-susceptible S. pneumoniae [1].
| Evidence Dimension | In vitro antibacterial potency (MIC90) |
|---|---|
| Target Compound Data | MIC90 = 0.016 mg/L |
| Comparator Or Baseline | Ciprofloxacin (MIC90 = 2-4 mg/L), Levofloxacin (MIC90 = 1-2 mg/L), Moxifloxacin (MIC90 = 0.25 mg/L), Gatifloxacin (MIC90 = 0.5 mg/L) |
| Quantified Difference | Gemifloxacin was 16- to 64-fold more potent than other fluoroquinolones against Gram-positive organisms. |
| Conditions | Broth microdilution assay against 4,000+ recent clinical isolates (Streptococcus pneumoniae) collected from the USA and Canada between 1997-1999. |
Why This Matters
A lower MIC90 value directly correlates to higher potency, requiring less drug to inhibit bacterial growth, which is a critical parameter for selecting an agent for in vitro studies or for understanding its clinical potential against resistant isolates.
- [1] Hoban DJ, Bouchillon SK, Johnson JL, Zhanel GG, Jones RN, Low DE. Comparative in vitro activity of gemifloxacin, ciprofloxacin, levofloxacin and ofloxacin in a North American surveillance study. Diagn Microbiol Infect Dis. 2001;40(1-2):51-57. doi:10.1016/s0732-8893(01)00241-3 View Source
